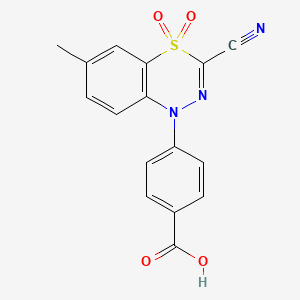

4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid

Description

4-(3-Cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid is a benzothiadiazine derivative characterized by a fused bicyclic system containing sulfur and nitrogen atoms. The compound features a cyano group at position 3, a methyl group at position 6, and a sulfone (dioxido) moiety at position 4. Its synthesis typically involves cyclization reactions of thiadiazole intermediates under basic conditions, as seen in structurally related compounds .

Properties

IUPAC Name |

4-(3-cyano-6-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c1-10-2-7-13-14(8-10)24(22,23)15(9-17)18-19(13)12-5-3-11(4-6-12)16(20)21/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOOJYITPGAKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=C(S2(=O)=O)C#N)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101139592 | |

| Record name | Benzoic acid, 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1710661-66-7 | |

| Record name | Benzoic acid, 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1710661-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101139592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor to form the benzothiadiazine core. This can be achieved through the reaction of a substituted aniline with a sulfonamide under acidic conditions.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as cyanogen bromide or potassium cyanide.

Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzothiadiazine intermediate with a benzoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the cyano group or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the benzothiadiazine or benzoic acid moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyanogen bromide for cyano group introduction, methyl iodide for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyano and dioxido functionalities. The structural integrity is confirmed through techniques such as NMR spectroscopy and X-ray crystallography, which provide insights into the molecular arrangement and bonding characteristics.

Key Structural Features:

- Functional Groups : The presence of cyano and dioxido groups enhances its reactivity and biological activity.

- Molecular Formula : C₁₅H₁₃N₃O₄S

- Crystallographic Data : The compound exhibits monoclinic symmetry with specific lattice parameters that influence its physical properties.

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of benzothiadiazines exhibit significant antimicrobial properties. The cyano group may enhance the lipophilicity of the molecule, facilitating better membrane penetration.

- Neuropharmacology : Studies have explored its role as an allosteric modulator at AMPA receptors, which are crucial for synaptic transmission in the brain. This suggests potential applications in treating neurological disorders.

Agricultural Chemistry

The compound's pesticidal properties have been investigated, particularly against agricultural pests.

- Insecticidal Properties : The compound has shown efficacy against various insect larvae, including Plutella xylostella, through leaf disc bioassays, demonstrating its potential as a biopesticide.

Environmental Applications

Due to its structural properties, this compound may also be explored for environmental remediation efforts, particularly in the detoxification of pollutants through chemical transformations.

Case Studies

Several studies have documented the application of this compound in various fields:

-

Study on Antimicrobial Efficacy :

- A comprehensive study evaluated the antimicrobial activity of several derivatives against gram-positive and gram-negative bacteria. The results indicated that modifications to the cyano group significantly influenced activity levels.

-

Pesticidal Efficacy Against Plutella xylostella :

- A field trial demonstrated that formulations containing this compound provided effective control over pest populations with minimal impact on non-target species.

Mechanism of Action

The mechanism of action of 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Groups

The compound shares structural similarities with benzoxathiins and benzodithiins (e.g., 1,4-benzoxathiins and 1,4-benzodithiins), which also contain fused sulfur-containing heterocycles. However, key differences include:

- Sulfone vs. Sulfur/Sulfur-Oxygen Systems: Unlike benzoxathiins (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine), which contain a single sulfur atom and oxygen in the ring, the sulfone group in 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid increases electron-withdrawing effects, altering reactivity and stability .

- Substituent Effects: The cyano and benzoic acid groups distinguish it from analogs like N-methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine, which lacks a carboxylic acid moiety but includes a hydrazine substituent .

Physical and Spectral Properties

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(3-cyano-6-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl)benzoic acid can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 288.26 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the cyano and dioxido groups may contribute to this activity by scavenging free radicals and reducing oxidative stress. A study demonstrated that related benzothiadiazine derivatives showed promising antioxidant effects in vitro, suggesting potential applications in preventing oxidative damage in cells .

Anti-inflammatory Effects

Compounds in the benzothiadiazine class have been noted for their anti-inflammatory properties. In preclinical studies, derivatives have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. It has been observed to inhibit the growth of Gram-positive and Gram-negative bacteria in laboratory settings. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Antioxidant Evaluation

A recent study evaluated the antioxidant activity of a series of benzothiadiazine derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives had IC50 values comparable to well-known antioxidants like ascorbic acid, highlighting their potential use in formulations aimed at oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on the anti-inflammatory effects of similar compounds, researchers found that these benzothiadiazine derivatives significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential therapeutic role for this compound in treating chronic inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.